(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl
Overview
Description
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is structurally related to tyrosine, an essential amino acid, and is characterized by the presence of an amino group, a hydroxyphenyl group, and a propanoic acid moiety. This compound is of significant interest in various fields, including medicinal chemistry, biochemistry, and pharmacology, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can be achieved through several methods. One common approach involves the use of a chiral starting material, such as (S)-tyrosine, which undergoes a series of chemical transformations to introduce the desired functional groups. The synthetic route typically includes steps such as protection of the amino group, selective hydroxylation of the aromatic ring, and subsequent deprotection and purification steps .
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water, ethanol, or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals and as a probe for studying biological processes.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, modulate receptor activity, and influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride include:
Tyrosine: An essential amino acid with a similar structure but lacking the hydrochloride group.
3-(4-Hydroxyphenyl)propanoic acid: A related compound with a hydroxyphenyl group but different functional groups on the propanoic acid moiety.
Uniqueness
The uniqueness of (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride lies in its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-hydroxyphenyl)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)5-6-2-1-3-7(11)4-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUKJARAXHJOJA-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628415 | |
Record name | 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195050-48-7 | |
Record name | 3-Hydroxy-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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